Benzo[d]oxazole-6-carbaldehyde
Overview
Description
Benzo[d]oxazole-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of benzoxazole, featuring an aldehyde group at the 6-position of the benzoxazole ring.
Mechanism of Action
Mode of Action
The mode of action of Benzo[d]oxazole-6-carbaldehyde is currently unknown due to the lack of specific studies on this compound
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazole-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, studies have shown that benzoxazole derivatives can interact with prostaglandin H2 synthase (PGHS) and trypsin enzyme, exhibiting anti-inflammatory properties . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have shown neuroprotective effects on β-amyloid-induced PC12 cells, which are used as a model for Alzheimer’s disease . These compounds can promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB), thereby protecting cells from apoptosis and reducing neurotoxicity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, molecular docking studies have shown that benzoxazole derivatives possess good binding affinity towards PGHS protein, which is involved in the inflammatory response . Additionally, these compounds can modulate gene expression by influencing transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that benzoxazole derivatives maintain their stability under specific conditions, but their efficacy may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties. At higher doses, toxic or adverse effects may be observed. For example, studies on benzoxazole derivatives have shown that while they are effective at certain concentrations, higher doses can lead to toxicity and adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells. For instance, benzoxazole derivatives have been shown to affect the activity of enzymes involved in oxidative stress and inflammation, thereby modulating the metabolic pathways associated with these processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that benzoxazole derivatives can accumulate in specific tissues, influencing their localization and activity . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzoxazole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular metabolism and apoptosis . Identifying the subcellular targets of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]oxazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with formic acid, followed by oxidation to introduce the aldehyde group. Another method includes the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzo[d]oxazole-6-carboxylic acid.
Reduction: Benzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives, depending on the substituent introduced.
Scientific Research Applications
Benzo[d]oxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Benzo[d]thiazole-6-carbaldehyde: Similar structure but contains a sulfur atom instead of oxygen, leading to different chemical properties.
Indole-6-carbaldehyde: Contains a nitrogen atom in the ring, resulting in different reactivity and applications.
Uniqueness
Benzo[d]oxazole-6-carbaldehyde is unique due to the presence of both the benzoxazole ring and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,3-benzoxazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBJXNWZVAVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606615 | |
Record name | 1,3-Benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865449-97-4 | |
Record name | 1,3-Benzoxazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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